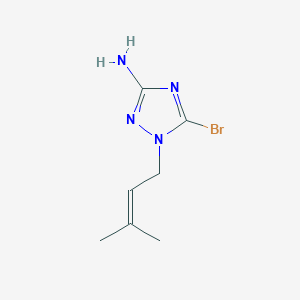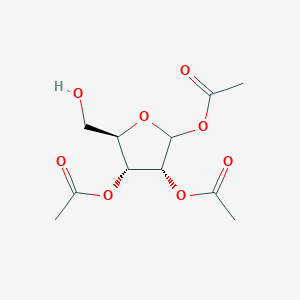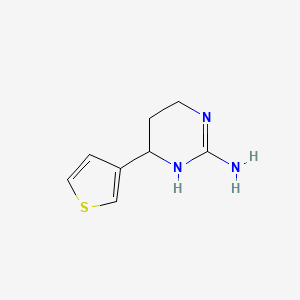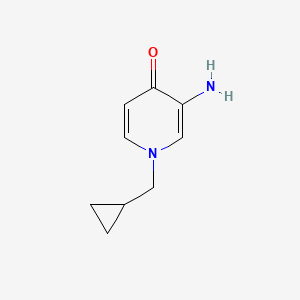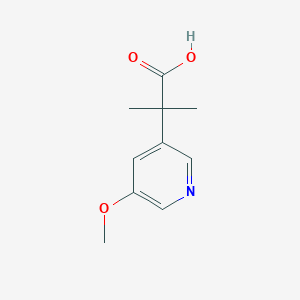![molecular formula C8H14N2O2 B13078176 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one](/img/structure/B13078176.png)
4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one is a heterocyclic compound with the molecular formula C8H14N2O2 This compound features a pyrrolidin-2-one ring and an azetidin-3-yloxy group, making it a unique structure in the realm of organic chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one typically involves the reaction of azetidine derivatives with pyrrolidin-2-one precursors. One common method includes the nucleophilic substitution reaction where an azetidine derivative reacts with a halomethyl pyrrolidin-2-one under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyrrolidin-2-one ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidin-2-one ring.
Reduction: Reduced forms of the azetidine and pyrrolidin-2-one rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyrrolidin-2-one ring can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall biological activity.
類似化合物との比較
Similar Compounds
Azetidin-2-one: Known for its role in β-lactam antibiotics like penicillin.
Pyrrolidin-2-one: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one is unique due to the combination of the azetidine and pyrrolidin-2-one rings, which imparts distinct chemical and biological properties
特性
分子式 |
C8H14N2O2 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
4-(azetidin-3-yloxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H14N2O2/c11-8-1-6(2-10-8)5-12-7-3-9-4-7/h6-7,9H,1-5H2,(H,10,11) |
InChIキー |
QMVZYCSFDOCVMF-UHFFFAOYSA-N |
正規SMILES |
C1C(CNC1=O)COC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


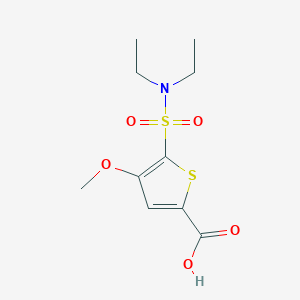
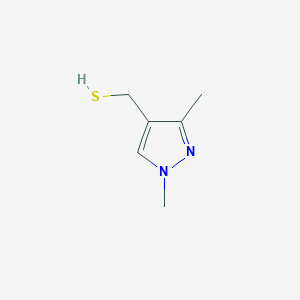
![4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13078100.png)
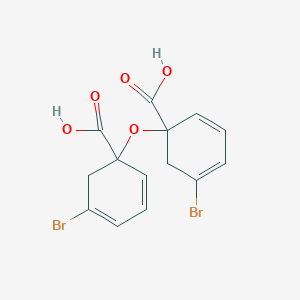

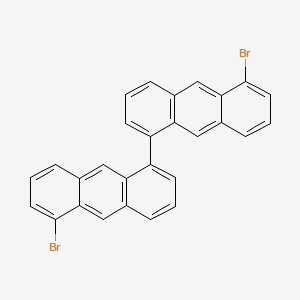
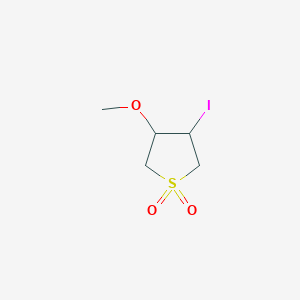
![(2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13078126.png)
